molecular formula C9H11BrN2O B1477743 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine CAS No. 2091652-07-0

7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine

Cat. No. B1477743
CAS RN: 2091652-07-0
M. Wt: 243.1 g/mol
InChI Key: RDHFQKDWEOTQTO-UHFFFAOYSA-N
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Description

The compound “7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is a derivative of the 1,4-benzoxazepine class . These compounds have been synthesized and evaluated for their anticonvulsant and hypnotic effects .


Synthesis Analysis

The synthesis of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, which includes our compound of interest, has been reported . A series of these compounds were synthesized and their anticonvulsant effect and neurotoxicity were evaluated . Another study reported the regioselective synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via a copper(I) catalyzed one-pot reaction .

Scientific Research Applications

Anticonvulsant Activity

A series of compounds related to “7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” have been synthesized and evaluated for their anticonvulsant effects. These studies typically involve maximal electroshock (MES) tests in mice to determine the efficacy of the compounds in preventing seizures .

Antibacterial Applications

Compounds within the 1,4-benzoxazine family, which includes structures similar to the compound , have shown antibacterial properties. This suggests potential for the development of new antibiotics or antibacterial agents .

Anticancer Properties

Some 1,4-benzoxazine derivatives have demonstrated anticancer activities. This indicates that “7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” could be explored for its potential use in cancer treatment or as a lead compound for developing new anticancer drugs .

Antithrombotic Effects

The antithrombotic activity is another area where related compounds have been studied. This application is crucial in preventing blood clots that can lead to strokes or heart attacks .

Neuroprotective Effects

Given the neurotoxicity evaluations often conducted alongside anticonvulsant testing, there is a possibility that “7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” could offer neuroprotective benefits .

Serotonin Receptor Antagonism

Some derivatives are known to act as 5-HT6 receptor antagonists. This application is relevant in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia .

Potassium Channel Openers

The ability to act as bladder-selective potassium channel openers is another application found in related compounds. This could be beneficial in treating urinary incontinence .

Dopamine Agonism

Dopamine agonists are used in the treatment of Parkinson’s disease and other disorders characterized by low dopamine levels. Related compounds have shown this activity, suggesting a potential research avenue for "7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine" .

properties

IUPAC Name

7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-1-2-9-7(5-8)6-12(11)3-4-13-9/h1-2,5H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHFQKDWEOTQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1N)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 2
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 3
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 4
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 5
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 6
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine

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